

Application Note: Spectrophotometric Estimation of Loxoprofen Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Loxoprofen sodium dihydrate*

Cat. No.: *B1260914*

[Get Quote](#)

Introduction

Loxoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group.^{[1][2][3]} It is a prodrug that is converted to its active metabolite after oral administration.^[2] Accurate and reliable analytical methods are crucial for the quality control of loxoprofen sodium in bulk drug and pharmaceutical formulations. Spectrophotometry, being a simple, cost-effective, and rapid technique, is widely employed for its estimation.^[2] This application note details validated UV and visible spectrophotometric methods for the quantification of loxoprofen sodium.

Principle of Spectrophotometry

Spectrophotometry is an analytical technique that measures the amount of light absorbed by a substance as a function of the wavelength of the light. For quantitative analysis, the relationship between the absorbance of a solution and the concentration of the absorbing species is described by the Beer-Lambert law.

UV Spectrophotometric Method

The UV spectrophotometric method is based on the measurement of the absorption of ultraviolet radiation by loxoprofen sodium in a suitable solvent. The wavelength of maximum absorbance (λ_{max}) for loxoprofen sodium is typically observed around 220-223 nm.^{[2][4][5]}

Instrumentation

A double beam UV-Visible spectrophotometer with a pair of 1 cm matched quartz cells is suitable for this analysis.

Data Summary: UV Spectrophotometric Methods

Method	Solvent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	Reference
Method A	Distilled Water	223	5 - 30	0.999	[2]
Method B	Water	223	4.016 - 16.064	0.9997	[4]
Method C	Water	223	4.20 - 25.20	0.9999	[5]
Method D	Distilled Water	Not Specified	5 - 25	0.999	[6]
Method E	Not Specified	220	Not Specified	Not Specified	[7]

Visible Spectrophotometric Methods (Charge-Transfer Complexation)

Visible spectrophotometric methods for loxoprofen sodium often involve the formation of colored charge-transfer complexes with various electron acceptors. These methods offer an alternative to UV spectrophotometry, particularly when the sample matrix has significant UV absorbance.

Instrumentation

A double beam UV-Visible spectrophotometer with a pair of 1 cm matched glass or quartz cells is appropriate for these methods.

Data Summary: Visible Spectrophotometric Methods

Reagent	Solvent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Reference
p-Chloranilic acid (p-CA)	Acetone	523	40 - 240	[1]
7,7,8,8- Tetracyanoquino dimethane (TCNQ)	Acetone	844	1 - 10	[1]
2,3-Dichloro-5,6- dicyano-p- benzoquinone (DDQ)	Acetonitrile	458	16 - 96	[1]
Picric Acid (PA)	Chloroform	414	8 - 32	[1]
Iodine	Chloroform	361	2 - 12	[1]

Experimental Protocols

Protocol 1: UV Spectrophotometric Estimation of Loxoprofen Sodium

This protocol is based on the method described by Jain, et al.[\[2\]](#)

1. Materials and Reagents:

- Loxoprofen Sodium reference standard
- Distilled water
- Volumetric flasks (10 mL, 100 mL)
- Pipettes

2. Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$):

- Accurately weigh 10 mg of loxoprofen sodium reference standard.

- Transfer it to a 100 mL volumetric flask.
- Dissolve and make up the volume to 100 mL with distilled water.

3. Preparation of Working Standard Solutions:

- Pipette aliquots (0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL) of the standard stock solution into a series of 10 mL volumetric flasks.
- Make up the volume to the mark with distilled water to obtain concentrations of 5, 10, 15, 20, 25, and 30 $\mu\text{g/mL}$.

4. Spectrophotometric Measurement:

- Set the spectrophotometer to scan from 200-400 nm.
- Use distilled water as a blank.
- Scan one of the working standard solutions to determine the wavelength of maximum absorbance (λ_{max}). The reported λ_{max} is 223 nm.[2]
- Measure the absorbance of all working standard solutions at 223 nm.

5. Calibration Curve:

- Plot a graph of absorbance versus concentration ($\mu\text{g/mL}$).
- Determine the regression equation and the correlation coefficient (r^2).

6. Estimation of Loxoprofen Sodium in a Sample:

- Prepare a sample solution of appropriate concentration in distilled water.
- Measure the absorbance of the sample solution at 223 nm.
- Calculate the concentration of loxoprofen sodium in the sample using the regression equation from the calibration curve.

Protocol 2: Visible Spectrophotometric Estimation using p-Chloranilic Acid (p-CA)

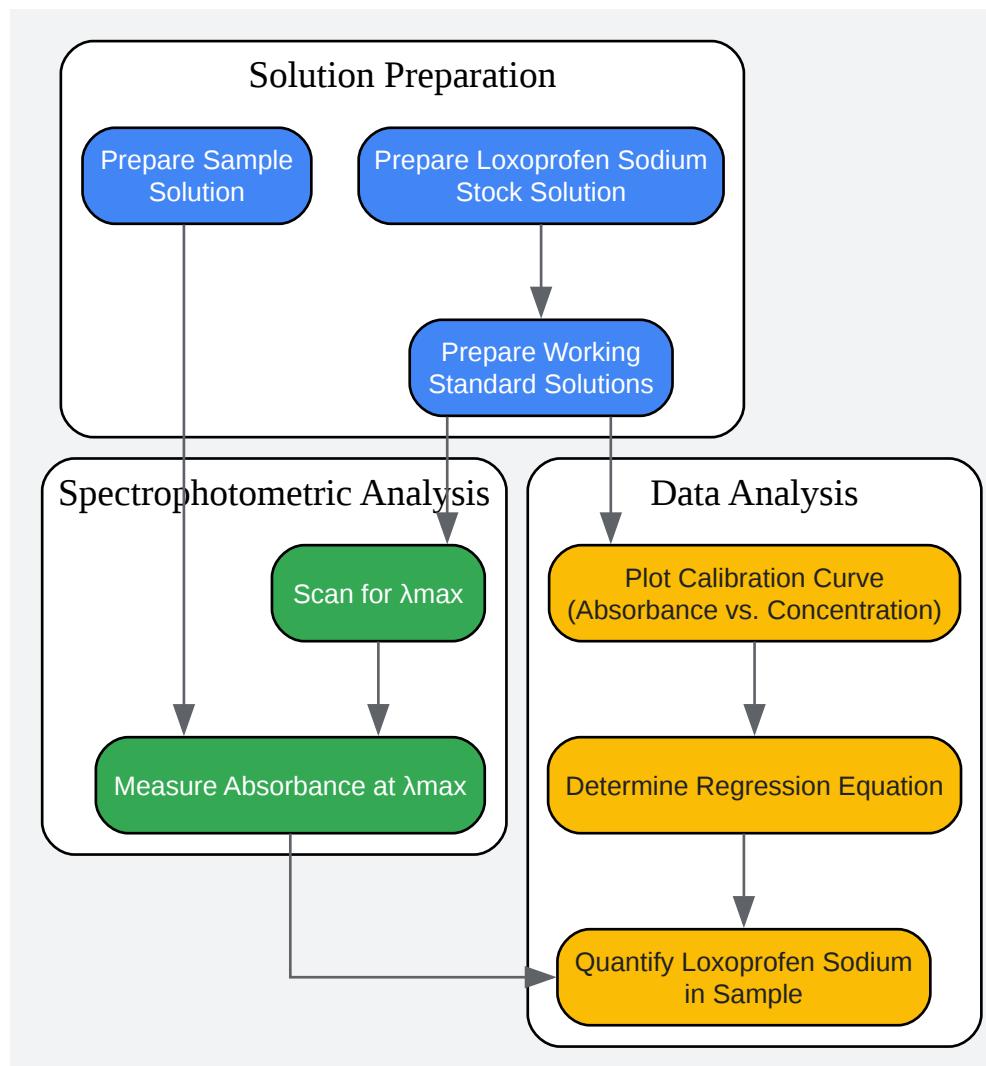
This protocol is based on the method described by El-Kafrawy, et al.[\[1\]](#)

1. Materials and Reagents:

- Loxoprofen Sodium reference standard
- p-Chloranilic acid (p-CA) solution
- Methanol
- Acetone
- Volumetric flasks (10 mL)
- Pipettes

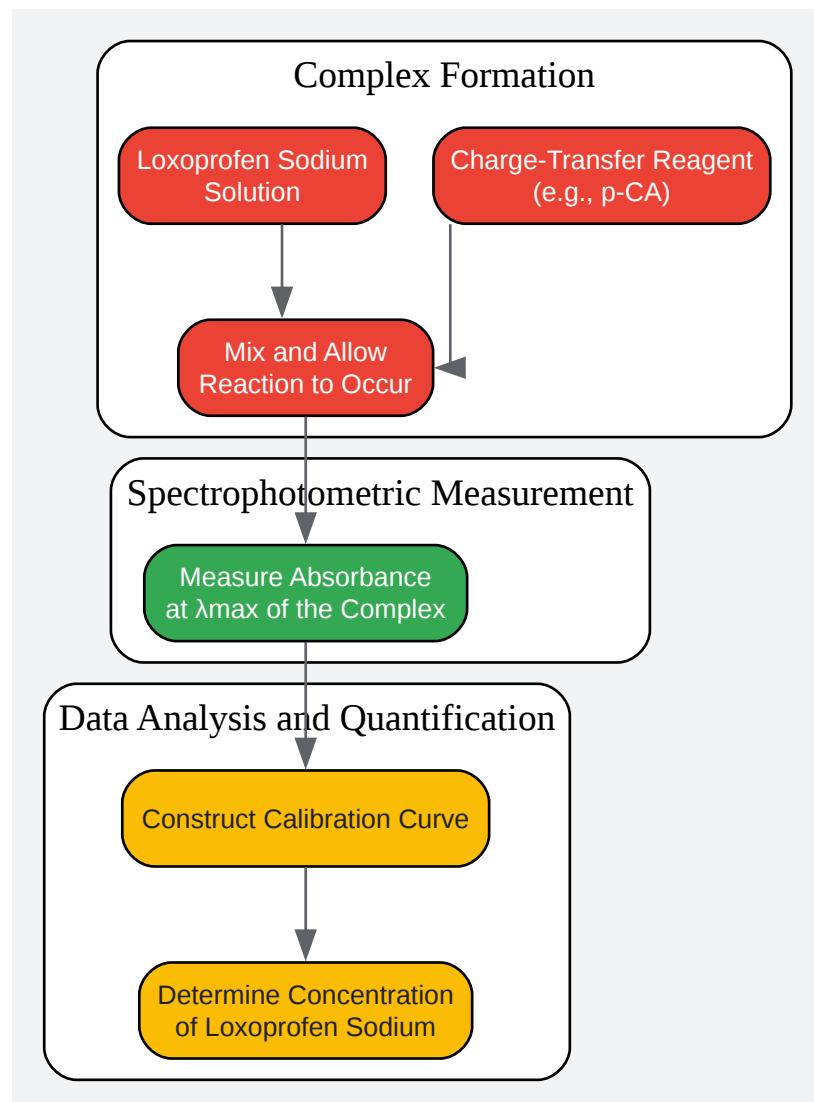
2. Preparation of Standard Stock Solution (2000 µg/mL):

- Prepare a stock solution of loxoprofen sodium in methanol to achieve a concentration of 2000 µg/mL.


3. Procedure for Calibration Curve:

- Transfer aliquots (200–1200 µL) of the loxoprofen sodium stock solution into a series of 10 mL volumetric flasks.
- Adjust the volume in each flask to 2 mL with methanol.
- Add 0.6 mL of the p-CA solution to each flask.
- Make up the volume to 10 mL with acetone.
- Measure the absorbance at 523 nm against a reagent blank prepared in the same manner without the loxoprofen sodium.

4. Calibration Curve and Sample Analysis:


- Plot a graph of absorbance versus the final concentration (40–240 $\mu\text{g/mL}$).
- Determine the regression equation and correlation coefficient.
- Prepare a sample solution and treat it in the same manner to determine the concentration of loxoprofen sodium.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV spectrophotometric estimation of loxoprofen sodium.

[Click to download full resolution via product page](#)

Caption: Workflow for visible spectrophotometric estimation via charge-transfer complexation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rjpbc.com [rjpbc.com]

- 2. impactfactor.org [impactfactor.org]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Determination of loxoprofen sodium tablets by UV spectrophotometry [yxsj.smmu.edu.cn]
- 5. Determination of loxoprofen sodium by UV spectrophotometry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of loxoprofen sodium loaded microspheres comprising pectin and its thiolated conjugates: In-vivo evaluation of their sustained release behavior - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Estimation of Loxoprofen Sodium]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1260914#spectrophotometric-estimation-of-loxoprofen-sodium>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com